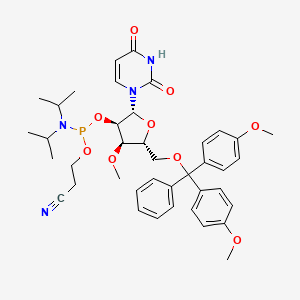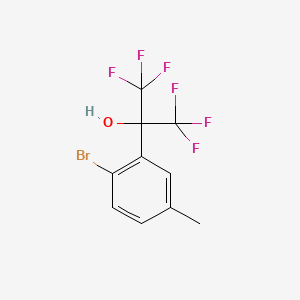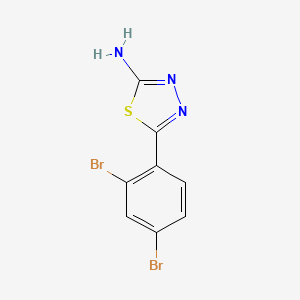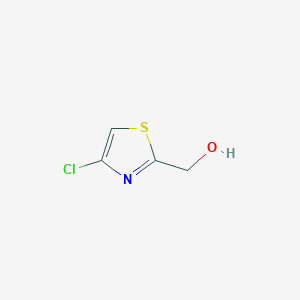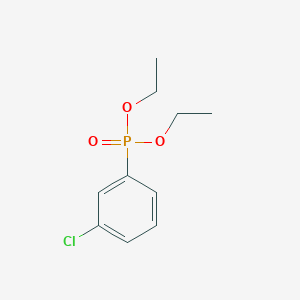
Diethyl(3-chlorophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Industrial Production Methods
Industrial production of diethyl (3-chlorophenyl)phosphonate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or copper may be used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other derivatives.
Reduction Reactions: Reduction of the phosphonate group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates with various functional groups.
Oxidation Reactions: Products include phosphonic acids and their derivatives.
Reduction Reactions: Products include phosphine derivatives.
Scientific Research Applications
Diethyl (3-chlorophenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of diethyl (3-chlorophenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (2-chlorophenyl)phosphonate
- Diethyl (3-bromophenyl)phosphonate
- Diethyl (3-methylphenyl)phosphonate
Uniqueness
Diethyl (3-chlorophenyl)phosphonate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
CAS No. |
23415-71-6 |
|---|---|
Molecular Formula |
C10H14ClO3P |
Molecular Weight |
248.64 g/mol |
IUPAC Name |
1-chloro-3-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
UZBRFBHQOPBXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC=C1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


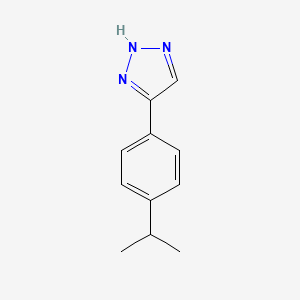
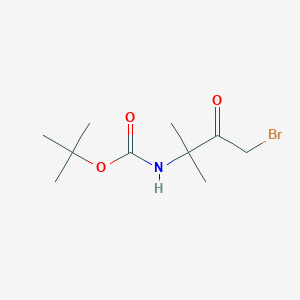
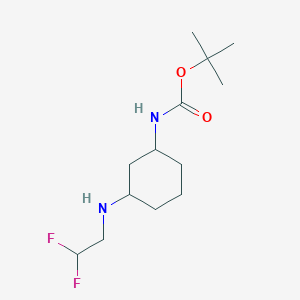
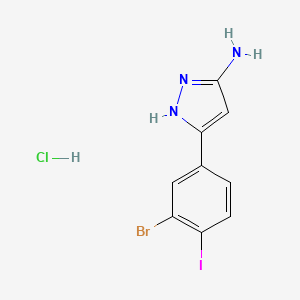
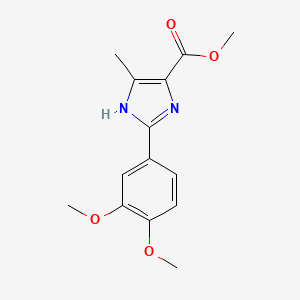
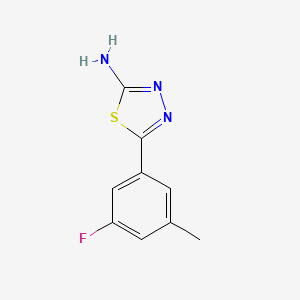
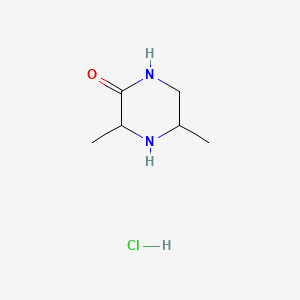
![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)
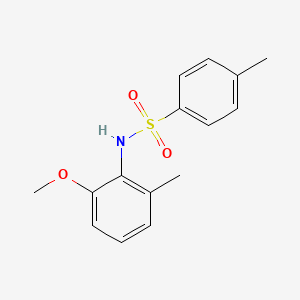
![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
